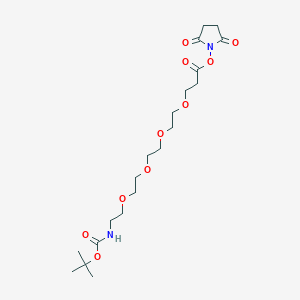

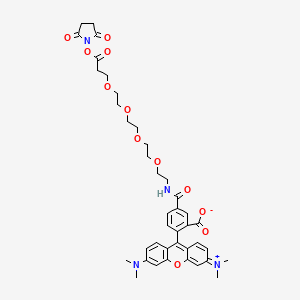

t-Boc-N-アミド-PEG4-NHSエステル

説明

T-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group . It is widely utilized as a crosslinker in drug delivery systems, diagnostics, and targeted therapies . The hydrophilic PEG spacer increases the solubility of compounds in aqueous media .

Synthesis Analysis

The Boc group can be deprotected under mild acidic conditions to form the free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG4-NHS ester is C20H34N2O10 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis

The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The protected amine can be deprotected by acidic conditions .Physical And Chemical Properties Analysis

The molecular weight of t-Boc-N-amido-PEG4-NHS ester is 462.49 g/mol . It is soluble in DCM, DMF, DMSO . It appears as a Pale Yellow or Colorless Oily Liquid .科学的研究の応用

PEGylation

t-Boc-N-アミド-PEG4-NHSエステルは、NHSエステルとBoc保護アミノ基を含むPEG誘導体です {svg_1}. PEG(ポリエチレングリコール)を別の分子に付加するプロセスは、PEGylationとして知られています {svg_2}. PEGylationは、薬物の薬物動態を改善し、溶解性と安定性を高め、免疫原性を低下させることができます {svg_3}.

タンパク質標識

t-Boc-N-アミド-PEG4-NHSエステル中のNHSエステル基は、タンパク質の第一級アミン(-NH2)を標識するために使用できます {svg_4}. これは、タンパク質機能、相互作用、局在化の研究など、さまざまな研究用途に役立ちます {svg_5}.

オリゴヌクレオチド修飾

t-Boc-N-アミド-PEG4-NHSエステルは、アミン修飾オリゴヌクレオチドの修飾にも使用できます {svg_6}. これは、オリゴヌクレオチドの安定性と送達を改善するなど、オリゴヌクレオチドの特性を強化するのに役立ちます {svg_7}.

抗体薬物複合体(ADC)

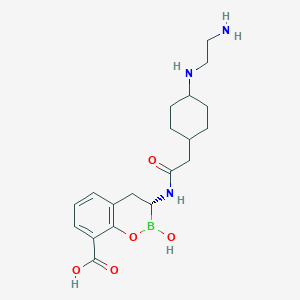

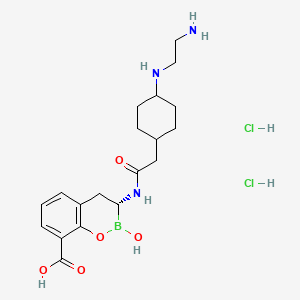

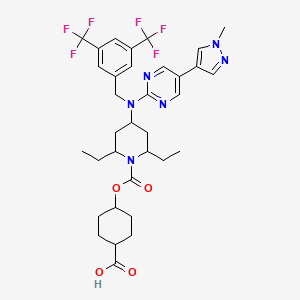

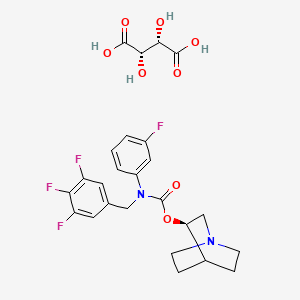

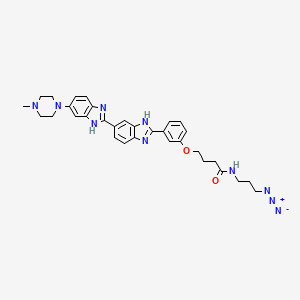

t-Boc-N-アミド-PEG4-NHSエステルは、標的タンパク質分解のための抗体薬物複合体またはプロテオリシス標的キメラ(PROTAC®分子)に組み込むことができます {svg_8}. ADCは、抗体を介して癌細胞などの特定の細胞に細胞傷害性薬物を送達する治療薬の一種です {svg_9}.

生体接合

t-Boc-N-アミド-PEG4-NHSエステルは、抗体、タンパク質、ペプチド、その他の分子との生体接合に広く使用されているアミン反応性PEG試薬です {svg_10}. 生体接合は、2つの生体分子を化学的に結合させるプロセスであり、研究や創薬の多くの分野で役立ちます {svg_11}.

薬物送達

t-Boc-N-アミド-PEG4-NHSエステル中の親水性PEGスペーサーは、水性媒体での溶解性を高めます {svg_12}. この特性は、薬物送達システムで利用して、治療薬の溶解性とバイオアベイラビリティを改善できます {svg_13}.

作用機序

Target of Action

The primary target of t-Boc-N-amido-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, which can be useful in the development of antibody drug conjugates .

Mode of Action

t-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group . The NHS ester group in the compound reacts with the primary amines (-NH2) of proteins and other amine-containing molecules to form covalent bonds . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

As a peg derivative, it is known to have increased solubility in aqueous media , which can influence its bioavailability and distribution within the body.

Result of Action

The result of the action of t-Boc-N-amido-PEG4-NHS ester is the labeling of primary amines in proteins and other amine-containing molecules . This can influence the function and interactions of these targets, leading to molecular and cellular effects that depend on the specific targets and their roles within the body.

Action Environment

The action of t-Boc-N-amido-PEG4-NHS ester can be influenced by various environmental factors. For instance, the compound’s NHS ester group is reactive under physiological conditions, while the Boc group can be deprotected under mild acidic conditions . Therefore, factors such as pH and temperature can influence the compound’s reactivity and stability. Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy in different biological contexts.

将来の方向性

生化学分析

Biochemical Properties

t-Boc-N-amido-PEG4-NHS ester plays a crucial role in biochemical reactions, particularly in the labeling and modification of primary amines (-NH2) in proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester reacts with primary amines to form stable amide bonds, facilitating the conjugation of PEG to biomolecules. This modification can improve the solubility, stability, and bioavailability of the target molecules. The t-Boc group can be deprotected under mild acidic conditions to reveal a free amine, allowing further functionalization .

Cellular Effects

t-Boc-N-amido-PEG4-NHS ester influences various cellular processes by modifying proteins and other biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the properties of the modified biomolecules . For example, PEGylation of proteins can enhance their stability and reduce immunogenicity, leading to improved therapeutic efficacy. Additionally, the modification of oligonucleotides with t-Boc-N-amido-PEG4-NHS ester can enhance their cellular uptake and stability, potentially improving their effectiveness in gene therapy applications .

Molecular Mechanism

The molecular mechanism of t-Boc-N-amido-PEG4-NHS ester involves the formation of stable amide bonds between the NHS ester and primary amines in target biomolecules . This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. The t-Boc group can be removed under mild acidic conditions to expose a free amine, allowing for further functionalization or conjugation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of t-Boc-N-amido-PEG4-NHS ester can change over time due to its stability and degradation properties . The compound is generally stable when stored at 2-8°C, but it can degrade over time, especially under harsh conditions. Long-term studies have shown that the PEGylation of biomolecules with t-Boc-N-amido-PEG4-NHS ester can lead to sustained improvements in their stability and bioavailability . The stability of the modified biomolecules can be affected by factors such as pH, temperature, and the presence of proteases .

Dosage Effects in Animal Models

The effects of t-Boc-N-amido-PEG4-NHS ester in animal models can vary with different dosages . At low doses, the compound can effectively modify target biomolecules without causing significant toxicity or adverse effects. At high doses, t-Boc-N-amido-PEG4-NHS ester may cause toxic effects, such as inflammation or immune responses, due to the accumulation of PEGylated biomolecules . Threshold effects have been observed, where the benefits of PEGylation are maximized at optimal dosages, while higher dosages can lead to diminishing returns or adverse effects .

Metabolic Pathways

t-Boc-N-amido-PEG4-NHS ester is involved in metabolic pathways that include the modification and degradation of PEGylated biomolecules . The compound interacts with enzymes such as esterases and proteases, which can cleave the PEG moiety from the modified biomolecules. This process can affect the metabolic flux and levels of metabolites in cells and tissues . Additionally, the deprotection of the t-Boc group under acidic conditions can release free amines, which can participate in further metabolic reactions .

Transport and Distribution

t-Boc-N-amido-PEG4-NHS ester is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its distribution in biological systems. The compound can accumulate in specific tissues or cellular compartments, depending on the properties of the modified biomolecules and the presence of targeting signals .

Subcellular Localization

The subcellular localization of t-Boc-N-amido-PEG4-NHS ester and its effects on activity or function depend on the targeting signals and post-translational modifications of the modified biomolecules . The compound can be directed to specific compartments or organelles within cells, such as the nucleus, mitochondria, or endoplasmic reticulum, through the use of targeting peptides or other localization signals . This localization can influence the activity and function of the modified biomolecules, potentially enhancing their therapeutic efficacy .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O10/c1-20(2,3)31-19(26)21-7-9-28-11-13-30-15-14-29-12-10-27-8-6-18(25)32-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGGUMKDXTEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)